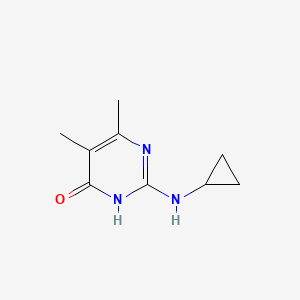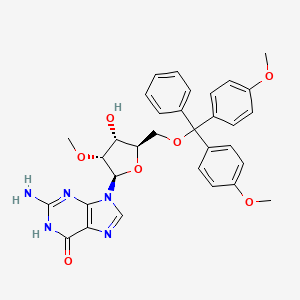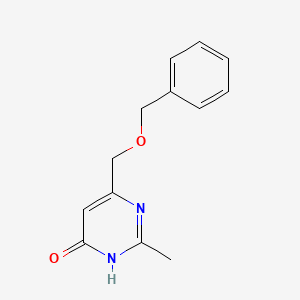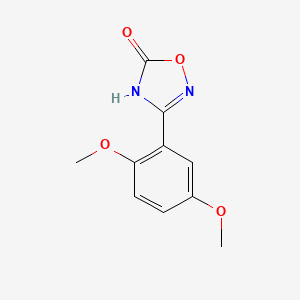
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, also known as tert-butyl-2-amino-4-fluoropyrrolidine-1-carboxylate (TBAFPC), is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a melting point of 97-98 °C and a molecular weight of 209.21 g/mol. TBAFPC is a versatile reagent used in various synthetic reactions, such as the synthesis of amines, alcohols, and other organic compounds. It is also an important intermediate in pharmaceutical and agrochemical synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- 4-Fluoropyrrolidine derivatives, which include tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized using double fluorination methods and have potential applications in the preparation of various medicinal intermediates (Singh & Umemoto, 2011).
Chiral Auxiliary and Synthesis of Key Compounds
- The tert-butyl group, as seen in this compound, can serve as a chiral auxiliary in the synthesis of various biologically active compounds. For instance, it has been used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in Michael additions of cuprates, crucial for synthesizing biologically active compounds (Studer, Hintermann, & Seebach, 1995).
Intermediate in Biologically Active Compounds
- This compound acts as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), highlighting its significance in the development of new pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).
Application in NMR Studies
- The compound, in its different forms, can be used in probes and medicinal chemistry, particularly for sensitive application in 19F NMR. This application is beneficial for studying the structure and dynamics of biomolecules (Tressler & Zondlo, 2014).
Antibacterial Agents
- Derivatives of this compound, characterized by chiral aminopyrrolidine substituents, have been synthesized and evaluated for their antibacterial activities. The stereochemistry of these compounds plays a crucial role in their effectiveness as antibacterial agents (Di Cesare et al., 1992).
Propiedades
IUPAC Name |
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYKTRZKFJROI-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)
![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)
![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)


![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)


